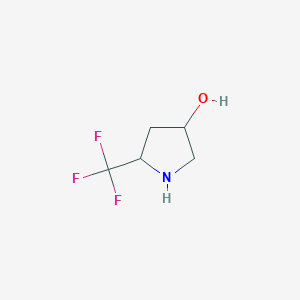
5-(Trifluoromethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity to the reaction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(Trifluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
5-(Trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug discovery and development, where such characteristics can enhance the efficacy and safety of therapeutic agents .
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-1-3(10)2-9-4/h3-4,9-10H,1-2H2 |
InChI Key |
ZVJIJFHJUTZRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


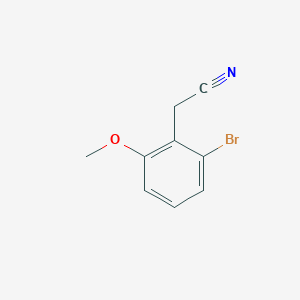
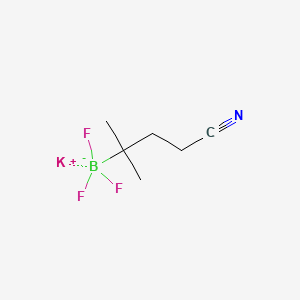
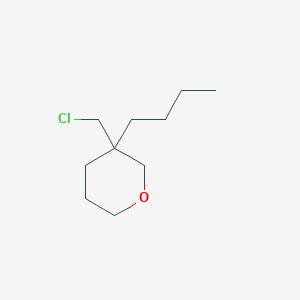
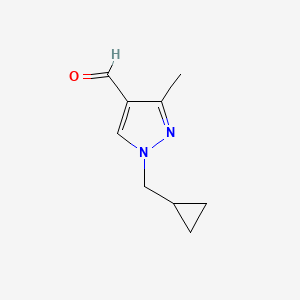
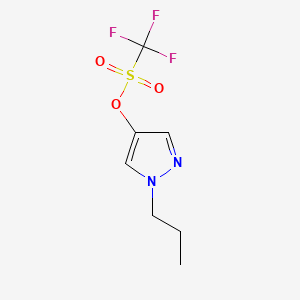
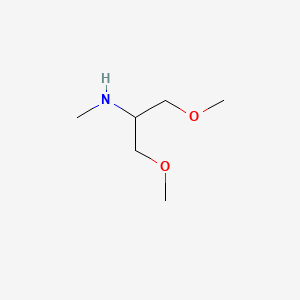


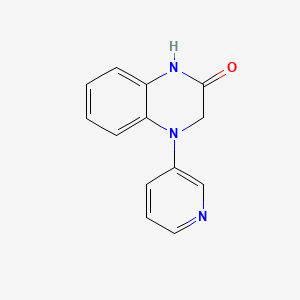
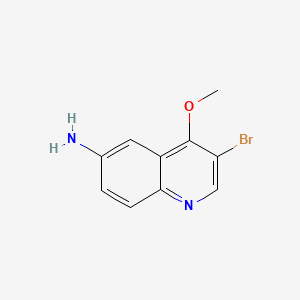
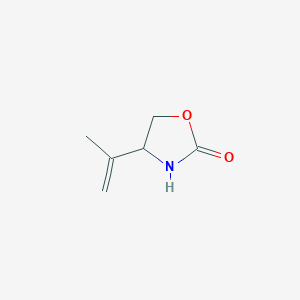
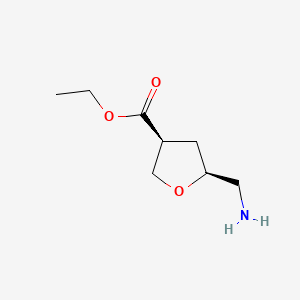
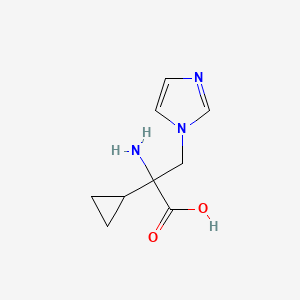
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)
